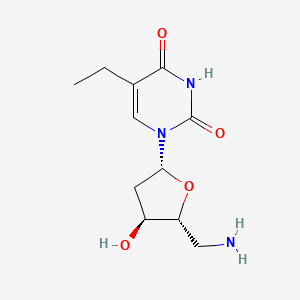

Uridine, 5'-amino-2',5'-dideoxy-5-ethyl-

Description

Historical Context of Uridine Derivatives in Nucleoside Research

The development of modified nucleosides has roots extending back to the early 20th century when researchers first began exploring structural modifications to naturally occurring nucleic acid components. The term "nucleoside" was first used by Levene and Jacobs in 1909, establishing the foundational understanding that nucleosides consist of a sugar moiety and nucleobase, whereas nucleotides contain additional phosphate groups. This fundamental distinction has guided nucleoside research for over a century, with modifications aimed at enhancing therapeutic potential while maintaining essential biological recognition properties.

Early nucleoside modification research focused primarily on base substitutions and sugar modifications. The exploration of 5'-position modifications emerged as researchers recognized the critical role of this position in nucleoside metabolism and biological activity. Historical studies demonstrated that modifications at the 5' position could significantly alter nucleoside properties, including cellular uptake, enzymatic recognition, and metabolic stability. The development of dideoxy modifications gained prominence through research into chain-terminating nucleosides, which proved essential for DNA sequencing technologies and antiviral therapeutics.

The evolution toward complex multi-site modifications, such as those present in uridine, 5'-amino-2',5'-dideoxy-5-ethyl-, represents the culmination of decades of systematic investigation into nucleoside structure-activity relationships. This compound embodies the sophisticated understanding that emerged from extensive research into how specific modifications at different positions can work synergistically to produce desired biological and chemical properties. The historical progression from simple base modifications to complex multi-position analogs reflects the increasing sophistication of synthetic methodologies and the growing understanding of nucleoside biochemistry.

Research into uridine derivatives has been particularly significant due to uridine's role as a key component of ribonucleic acid and its involvement in numerous cellular processes. The modification of uridine has yielded important therapeutic agents and research tools, establishing this nucleoside as a central scaffold for drug development and biochemical investigation. The systematic exploration of uridine modifications has contributed substantially to the current understanding of nucleoside chemistry and its applications in medicine and biotechnology.

Significance of 5'-Modified Nucleosides in Biochemical Research

Modified nucleosides at the 5' position have demonstrated exceptional utility in biochemical research due to their ability to maintain essential structural recognition while introducing new chemical properties. The 5' position represents a critical site for modification because it can significantly alter nucleoside metabolism without necessarily disrupting base-pairing capabilities or fundamental nucleoside recognition by biological systems. Research has shown that 5'-amino modifications, in particular, render nucleosides with markedly increased reactivity, making them valuable for various biochemical, pharmaceutical, and genomic applications.

The significance of 5'-modified nucleosides extends to their role in studying nucleic acid structure and function. These modifications can serve as chemical probes for investigating nucleic acid interactions, enzymatic processes, and cellular metabolism. The enhanced reactivity associated with 5'-amino modifications provides opportunities for conjugation with reporter molecules, affinity tags, and other functional groups, enabling sophisticated experimental approaches in molecular biology research. This enhanced reactivity has proven particularly valuable in genomic applications where specific nucleoside modifications can facilitate detection, purification, or functional analysis of nucleic acids.

In biochemical research, 5'-modified nucleosides have contributed to understanding enzyme-substrate interactions and metabolic pathways. The ability to introduce specific modifications at the 5' position allows researchers to probe the substrate specificity of various enzymes involved in nucleoside metabolism. Studies have demonstrated that certain enzymes show differential recognition of modified nucleosides, providing insights into enzymatic mechanisms and potential targets for therapeutic intervention. This research has implications for drug development, as understanding how modifications affect enzymatic recognition can guide the design of more effective therapeutic agents.

The conversion of 5'-amino nucleosides to their corresponding triphosphate derivatives has opened new avenues for studying nucleic acid polymerases and related enzymes. These modified triphosphates can be incorporated into nucleic acids during enzymatic synthesis, introducing unique chemical properties that can be exploited for research purposes. The incorporation of phosphoramidate bonds, rather than traditional phosphoester bonds, creates nucleic acids with altered stability profiles and enzymatic recognition properties, providing valuable tools for studying nucleic acid biochemistry.

Classification of 5'-Amino-2',5'-Dideoxy-5-Ethyl-Uridine in Nucleoside Taxonomy

Uridine, 5'-amino-2',5'-dideoxy-5-ethyl- occupies a unique position within nucleoside taxonomy due to its multiple structural modifications. This compound belongs to the class of pyrimidine nucleosides, specifically derived from uridine, which consists of the pyrimidine base uracil attached to a ribose sugar moiety. The systematic classification of this compound requires consideration of each structural modification and its contribution to the overall chemical and biological properties.

The compound can be classified as a dideoxy nucleoside due to the absence of hydroxyl groups at both the 2' and 5' positions of the sugar moiety. Dideoxy nucleosides represent an important class of modified nucleosides with applications in molecular biology and therapeutic development. The 2',5'-dideoxy modification distinguishes this compound from other dideoxy analogs that typically feature modifications at the 2' and 3' positions. This specific pattern of hydroxyl group removal creates unique conformational and chemical properties that influence the compound's biological activity and stability.

Within the broader category of amino-modified nucleosides, this compound features a primary amino group at the 5' position, replacing the typical hydroxyl group found in natural nucleosides. This modification places it within the subcategory of 5'-amino nucleosides, which have shown particular promise in antiviral research and molecular biology applications. The amino modification significantly alters the chemical reactivity of the compound, enabling unique chemical transformations and biological interactions not possible with unmodified nucleosides.

The additional ethyl modification at the 5 position of the uracil base further refines the taxonomic classification of this compound. This modification places it within the subset of 5-substituted pyrimidine nucleosides, which have been extensively studied for their altered base-pairing properties and biological activities. The combination of multiple modifications creates a compound with a complex taxonomic classification that reflects its sophisticated chemical structure and diverse potential applications.

| Taxonomic Classification | Category | Specific Features |

|---|---|---|

| Base Type | Pyrimidine | Uracil with 5-ethyl substitution |

| Sugar Type | Modified Ribose | 2',5'-dideoxy configuration |

| 5' Modification | Amino Substitution | Primary amino group |

| Overall Class | Modified Nucleoside | Multi-site modifications |

Overview of 5'-Amino Modifications in Nucleoside Chemistry

The incorporation of amino groups at the 5' position of nucleosides represents a significant advancement in nucleoside chemistry, offering unique chemical and biological properties that have found applications across multiple research domains. 5'-Amino modifications fundamentally alter the electronic and steric properties of nucleosides, creating compounds with enhanced reactivity and novel biological activities. The amino group serves as a versatile functional handle that can participate in various chemical reactions, enabling the development of sophisticated nucleoside analogs with tailored properties.

Research into 5'-amino nucleosides has revealed their particular utility in antiviral applications. Studies have demonstrated that certain 5'-amino nucleoside analogs exhibit selective antiviral activity through mechanisms involving preferential phosphorylation by viral enzymes compared to cellular enzymes. This selectivity arises from the altered recognition properties of the amino-modified nucleosides, which can be exploited to target viral replication while minimizing effects on normal cellular processes. The development of compounds such as 5-iodo derivatives of 5'-amino-2',5'-dideoxy nucleosides has shown remarkable selective inhibition of herpes simplex virus type 1 replication without detectable host toxicity.

The synthetic approaches to 5'-amino nucleosides have evolved to include robust and efficient methodologies that enable the preparation of these compounds in high yields. The most common synthetic route involves the conversion of 5'-azido precursors through reduction reactions, particularly the Staudinger reaction using triphenylphosphine followed by hydrolysis. Alternative approaches include catalytic hydrogenation and direct aminolysis reactions, each offering specific advantages depending on the desired scale and purity requirements. These synthetic methodologies have enabled the systematic exploration of structure-activity relationships within the 5'-amino nucleoside class.

The chemical reactivity of 5'-amino nucleosides extends beyond their antiviral applications to include their use as building blocks for more complex molecules. The amino group can serve as a site for acylation, alkylation, and other chemical modifications, enabling the synthesis of diverse nucleoside analogs with specialized properties. This reactivity has been exploited in the development of prodrug strategies, where the amino group is temporarily protected or modified to enhance drug delivery or tissue targeting. The versatility of 5'-amino modifications continues to drive innovation in nucleoside-based therapeutic development.

| 5'-Amino Modification Applications | Research Domain | Key Benefits |

|---|---|---|

| Antiviral Research | Selective Viral Targeting | Enhanced viral enzyme recognition |

| Chemical Biology | Bioconjugation | Reactive handle for modifications |

| Drug Development | Prodrug Strategies | Enhanced delivery properties |

| Molecular Biology | Nucleic Acid Probes | Fluorescent labeling capabilities |

Properties

CAS No. |

90760-95-5 |

|---|---|

Molecular Formula |

C11H17N3O4 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H17N3O4/c1-2-6-5-14(11(17)13-10(6)16)9-3-7(15)8(4-12)18-9/h5,7-9,15H,2-4,12H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |

InChI Key |

FOMRIWPLPAZXFI-DJLDLDEBSA-N |

SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O |

Isomeric SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)O |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O |

Other CAS No. |

90760-95-5 |

Synonyms |

5'-ADE cpd 5'-amino-2',5'-dideoxy-5-ethyluridine |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

Antiviral and Anticancer Drug Development

Uridine, 5'-amino-2',5'-dideoxy-5-ethyl serves as a lead compound in developing antiviral drugs and cancer therapies. Its structural modifications enhance its biological activity compared to standard nucleosides, making it a valuable candidate for drug development. The compound's ability to interact with various enzymes and receptors is crucial for its therapeutic potential.

Key Features:

- Molecular Formula : C11H15N3O4

- Molecular Weight : Approximately 255.27 g/mol

- Biological Activities : Exhibits significant binding affinity with enzymes involved in nucleic acid synthesis.

Case Study: Mitigating Chemotherapy Toxicity

A study demonstrated that uridine administration could alleviate gastrointestinal toxicity caused by 5-FU without impairing its antitumor efficacy. This finding underscores the compound's potential as an adjunct therapy in cancer treatment .

Biochemical Studies

Nucleic Acid Synthesis

Uridine derivatives are essential in biochemical research due to their role in nucleic acid synthesis and cellular metabolism. Research has shown that uridine, 5'-amino-2',5'-dideoxy-5-ethyl can be utilized to study RNA interactions and modifications, providing insights into RNA biology .

Interaction Studies

Studies focusing on the binding affinity of this compound with various enzymes have revealed its pharmacodynamics and potential therapeutic benefits. For example, molecular docking studies indicated strong interactions with bacterial enzymes, suggesting its utility as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Properties

Key Observations :

- 5-Ethyl vs. However, iodinated analogs exhibit stronger antiviral effects due to DNA distortion upon incorporation .

- Amino Group Reactivity: The 5'-NH₂ group enables selective cleavage of DNA under mild acidic conditions (pH 3.0), a property leveraged in sequencing workflows .

Enzymatic Incorporation Efficiency

Table 2: Polymerase Incorporation Rates

- Ethyl Substitution Impact : The 5-ethyl group minimally disrupts polymerase activity, achieving ~90% incorporation efficiency, comparable to natural nucleotides .

- Iodinated Analogs : Bulky 5-iodo substituents reduce incorporation rates by ~30%, likely due to steric hindrance .

Antiviral Activity

Table 3: Antiviral Efficacy Against HSV-1

- Mechanistic Insight : While 5-ethyluridine shows moderate antiviral activity, its 5-iodo counterpart achieves higher DNA substitution levels (18–20%) due to enhanced base-pair destabilization, mimicking IdU’s effects .

- Potency Gap: IdU remains 100× more potent than 5'-amino-2',5'-dideoxy-5-iodouridine, likely due to faster phosphorylation by viral kinases .

Chemical Stability and Reactivity

Q & A

Basic: What synthetic methodologies are established for producing 5'-amino-2',5'-dideoxy-5-ethyluridine and its triphosphate derivatives?

The synthesis typically involves two key steps:

Azido Intermediate Reduction : The 5'-azido-2',5'-dideoxyuridine intermediate is reduced using the Staudinger reaction (triphenylphosphine in aqueous THF) to yield the 5'-amino derivative. This method avoids harsh conditions that could degrade the nucleoside .

Triphosphate Formation : The 5'-amino nucleoside is converted to its triphosphate analog via reaction with trisodium trimetaphosphate in the presence of Tris buffer (pH 8.5–9.0). Yields exceed 80% for uridine derivatives .

Critical Note : Halogenation of 5'-amino-2',5'-dideoxyuridine (e.g., adding bromo or iodo groups at the 5-position) requires direct mercury-mediated substitution, as traditional azide reduction fails for halogenated analogs .

Basic: How is structural characterization of 5'-amino-2',5'-dideoxy-5-ethyluridine performed?

- NMR Spectroscopy : H and P NMR confirm the absence of 2'- and 5'-hydroxyl groups and the presence of the ethyl substituent at the 5-position. The 5'-amino group exhibits a distinct resonance at ~3.2 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for CHNOP at 434.1 Da) .

- HPLC Purity Assessment : Reverse-phase HPLC with UV detection (260 nm) ensures ≥90% purity, critical for enzymatic studies .

Basic: Which polymerases efficiently incorporate 5'-amino-2',5'-dideoxy-5-ethyluridine triphosphate into DNA?

The Klenow fragment (exo) of E. coli DNA polymerase I incorporates this analog with efficiency comparable to natural dTTP. However, Taq polymerase shows reduced incorporation due to steric hindrance from the 5-ethyl group and the 5'-amino substitution .

Experimental Design Tip : Use primer extension assays with radiolabeled primers to quantify incorporation efficiency .

Advanced: How do contradictions in synthetic yields for halogenated analogs inform reaction optimization?

Attempts to synthesize 5-bromo- or 5-iodo-5'-amino derivatives via azide reduction (e.g., with LiAlH) result in dehalogenation, yielding unsubstituted 5'-amino-2',5'-dideoxyuridine. This highlights the need for alternative routes:

- Mercury-Mediated Halogenation : Reacting 5'-amino-2',5'-dideoxyuridine with mercuric acetate, followed by halogenation (Br or I), preserves the 5-substituent with ~70% yield .

Key Insight : The 5-ethyl group may similarly require protection during synthesis to prevent unintended side reactions.

Advanced: What experimental strategies resolve discrepancies in polymerase incorporation efficiency?

- Structural Modeling : Molecular docking studies reveal clashes between the 5-ethyl group and the polymerase active site (e.g., in Taq polymerase). Modifying reaction conditions (e.g., lower Mg concentration) can mitigate this .

- Comparative Kinetics : Measure / values for Klenow (exo) vs. T7 polymerase to identify structural determinants of compatibility .

Advanced: How does acid-induced cleavage of DNA containing this analog enable genomic applications?

Post-incorporation, mild acid treatment (e.g., 0.1 M HCl, 37°C) hydrolyzes the N-glycosidic bond at the modified nucleotide, generating sequence ladders. This permits:

- High-Throughput Genotyping : MALDI-TOF analysis of cleavage fragments identifies polymorphisms (e.g., SNPs) .

- Template Purification : Cleavage removes unwanted sequences after enzymatic processing, simplifying downstream analysis .

Advanced: What mechanisms underlie the antiviral activity of 5'-amino-2',5'-dideoxy-5-ethyluridine without cytotoxicity?

- Selective Activation : Uridine phosphorylase in herpes simplex virus (HSV)-infected cells converts the analog to 5-ethyluracil, which inhibits viral thymidylate synthase. Normal cells, lacking elevated phosphorylase activity, remain unaffected .

- Structure-Activity Relationship (SAR) : The 5-ethyl group enhances lipophilicity, improving cellular uptake while maintaining specificity for viral enzymes .

Advanced: How do stability profiles of 5'-amino-2',5'-dideoxy-5-ethyluridine triphosphate impact experimental storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.